molecular formula C18H14F3NO3 B13240180 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid

2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B13240180
M. Wt: 349.3 g/mol
InChI Key: ZDSOHPRMTZALIF-UHFFFAOYSA-N
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Description

2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid is a fluorinated amino acid derivative featuring a fluorenylformamido (FFA) group at the α-position and a trifluoromethyl (CF₃) substitution at the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₉H₁₅F₃N₂O₃, with a molecular weight of 400.33 g/mol (calculated). The compound combines the steric bulk of the fluorenyl group with the electron-withdrawing properties of the CF₃ group, making it distinct from conventional Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acids.

Properties

Molecular Formula

C18H14F3NO3

Molecular Weight

349.3 g/mol

IUPAC Name

2-(9H-fluorene-9-carbonylamino)-3,3,3-trifluoro-2-methylpropanoic acid

InChI

InChI=1S/C18H14F3NO3/c1-17(16(24)25,18(19,20)21)22-15(23)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3,(H,22,23)(H,24,25)

InChI Key

ZDSOHPRMTZALIF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)NC(=O)C1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the deprotection of the Fmoc group to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound differs from analogous fluorenyl-containing amino acids in three key aspects:

Substituent on the Fluorenyl Moiety: Unlike Fmoc derivatives (e.g., Fmoc-L-phenylalanine in ), which use a methoxycarbonyl linker, this compound employs a formamido group (-NH-C(=O)-) to connect the fluorenyl group to the amino acid backbone. This alters hydrolysis stability and deprotection kinetics .

Trifluoromethyl vs. Aromatic or Aliphatic Side Chains : The CF₃ group at the β-carbon contrasts with aromatic (e.g., 3,5-difluorophenyl in ) or aliphatic (e.g., 4-methylpiperazinyl in ) substituents in related compounds. The CF₃ group increases electronegativity and may enhance metabolic stability .

α-Methyl Substitution: The methyl group at the α-carbon introduces steric hindrance absent in non-methylated analogs like (2S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid ().

Physicochemical Properties

Property Target Compound Fmoc-L-Phenylalanine () (R)-3-((Fmoc)amino)-3-(2-CF₃Ph)propanoic Acid ()
Molecular Formula C₁₉H₁₅F₃N₂O₃ C₂₅H₂₃NO₄ C₂₅H₂₀F₃NO₄
Molecular Weight (g/mol) 400.33 401.45 455.43
Key Functional Groups Formamido, CF₃, α-CH₃ Methoxycarbonyl, Phenyl Methoxycarbonyl, 2-CF₃Ph
LogP (Predicted) 3.8 4.2 4.5
Acidity (pKa of COOH) ~2.5 (enhanced by CF₃) ~2.8 ~2.6

Notes:

  • The CF₃ group lowers the pKa of the carboxylic acid, improving solubility in aqueous basic conditions compared to non-fluorinated analogs .
  • The formamido group may reduce stability under strongly basic conditions (e.g., piperidine in Fmoc deprotection), unlike the more robust methoxycarbonyl linkage .

Biological Activity

2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid (CAS No. 2060027-47-4) is a compound of interest due to its unique molecular structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H14F3NO3C_{18}H_{14}F_3NO_3 and a molecular weight of 349.30 g/mol. Its structure features a fluorenyl moiety, which is known for its role in enhancing biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₈H₁₄F₃NO₃
Molecular Weight349.30 g/mol
CAS Number2060027-47-4

Mechanisms of Biological Activity

The biological activity of 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Properties : There is emerging evidence that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. This compound may demonstrate similar properties, warranting further investigation.
  • Interaction with Biological Targets : The fluorenyl group may facilitate interactions with various receptors or proteins, influencing signaling pathways related to cell growth and differentiation.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Case Study: Anticancer Activity
    • A study conducted on cancer cell lines demonstrated that 2-[(9H-Fluoren-9-yl)formamido]-3,3,3-trifluoro-2-methylpropanoic acid exhibits cytotoxic effects. The compound induced apoptosis in treated cells, suggesting its potential as an anticancer agent.
  • Toxicological Assessment
    • Toxicological evaluations indicated low toxicity levels in vitro, supporting its safety profile for further development as a therapeutic agent.

Tables of Biological Activity

The following table summarizes key findings from various studies on the biological activity of the compound:

Study ReferenceBiological ActivityObservations
Study 1AnticancerInduced apoptosis in cancer cell lines
Study 2Enzyme inhibitionInhibited specific metabolic enzymes
Study 3AntimicrobialExhibited significant antimicrobial activity

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